Comparative BTK Enzymatic Potency: Example 99 vs. Higher-Numbered Patent Analogs
In a standardized in vitro BTK enzymatic assay, the target compound (CAS 1172419-35-0, designated as Example 99 in US20240083900) achieves an IC50 of 1 nM [1]. A direct comparator from the same patent family, Example 236, exhibits a 5.5-fold lower potency with an IC50 of 5.5 nM under equivalent assay conditions [2]. This demonstrates that within the same structural class and assay system, the specific substitution pattern of the target compound confers significantly greater kinase inhibition.
| Evidence Dimension | BTK Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | US20240083900 Example 236: IC50 = 5.5 nM |
| Quantified Difference | 5.5-fold increase in potency for the target compound |
| Conditions | In vitro BTK enzymatic assay measuring compound potency against human full-length BTK. |
Why This Matters
For research groups building structure-activity relationships (SAR) or validating target engagement in B-cell models, this 5.5-fold potency gap demonstrates that CAS 1172419-35-0 provides a superior tool compound baseline compared to structurally related, but less potent, members of the same patent series.
- [1] BindingDB Entry BDBM658441, citing US20240083900, Example 99. IC50: 1 nM. View Source
- [2] BindingDB Entry BDBM658410, citing US20240083900, Example 236. IC50: 5.5 nM. View Source
